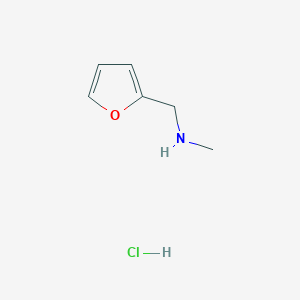

![molecular formula C10H18O3 B1356291 2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol CAS No. 57133-56-9](/img/structure/B1356291.png)

2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For example, 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides can be synthesized from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation .Molecular Structure Analysis

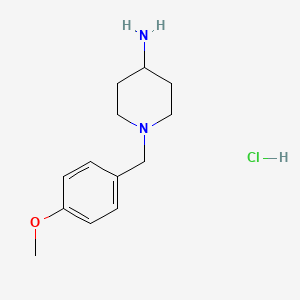

The molecular weight of “2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol” is 186.25 . The InChI code is 1S/C10H18O3/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h9,11H,1-8H2 .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol and related compounds are primarily utilized in chemical synthesis processes. Notable applications include:

Palladium-Catalyzed Aminocarbonylation : This compound has been used in palladium-catalyzed aminocarbonylation reactions. Such processes are significant in the formation of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides, demonstrating its utility in complex organic syntheses (Farkas, Petz, & Kollár, 2015).

Synthesis of Pharmaceutical Intermediates : It is used in synthesizing various organic chemicals, including pharmaceutical intermediates. This highlights its role in the development of new drugs and therapeutic agents (Zhang Feng-bao, 2006).

Production of Insecticides and Liquid Crystals : Its derivatives are utilized in the production of insecticides and liquid crystals, signifying its importance in both agricultural and electronic industries (Zhang Feng-bao, 2006).

Potential Applications in Biolubricants

The compound has potential applications in the development of biolubricants. Novel compounds derived from it have shown promising properties as biolubricants, which can be a sustainable alternative to traditional lubricants (Kurniawan et al., 2017).

Applications in Material Science and Synthesis

Spiroketal Synthesis : It is pivotal in the synthesis of spiroketals, a class of compounds with significant applications in material science and pharmaceuticals (Schwartz et al., 2005).

Asymmetric Synthesis : The compound plays a role in asymmetric synthesis, which is crucial for producing optically active pharmaceuticals and agrochemicals (Tsai, Su, & Lin, 2008).

Environmental and Sustainable Chemistry

- Sustainable Solvent Systems : Research involving 1,4-dioxaspiro[4.5]decane-2-methanol, a related compound, has provided insights into the development of sustainable solvent systems. This is crucial for environmentally-friendly chemical processes (Melo et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-6-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUYFWFESBKKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C(C1)CCO)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574404 | |

| Record name | 2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol | |

CAS RN |

57133-56-9 | |

| Record name | 1,4-Dioxaspiro[4.5]decane-6-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57133-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1356219.png)

![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B1356238.png)

![Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B1356244.png)